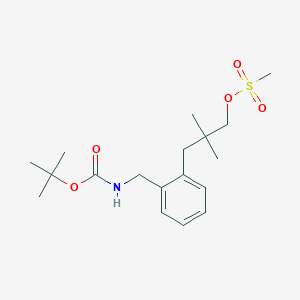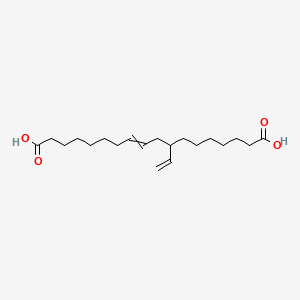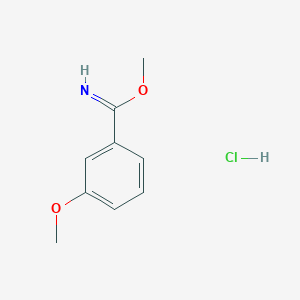
methyl 3-methoxybenzimidate HCL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methoxybenzimidate hydrochloride is an organic compound that belongs to the class of benzimidates. It is a derivative of benzimidazole, characterized by the presence of a methoxy group at the third position of the benzene ring and a methoxy group attached to the imidate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3-methoxybenzimidate hydrochloride can be synthesized through the cyanoimidation of aldehydes. One common method involves the reaction of 3-methoxybenzaldehyde with hydrogen cyanide and tert-butyl hypochlorite in methanol. The reaction mixture is stirred at room temperature and then heated to 50°C for several hours. The product is purified by flash chromatography on silica gel using petroleum ether and ethyl acetate as eluents .
Industrial Production Methods
In industrial settings, the production of methyl 3-methoxybenzimidate hydrochloride typically involves large-scale reactions under controlled conditions. The process may include the use of automated reactors and purification systems to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-methoxybenzimidate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various benzimidazole derivatives, amines, and substituted benzimidates, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 3-methoxybenzimidate hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Mecanismo De Acción
The mechanism of action of methyl 3-methoxybenzimidate hydrochloride involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl benzimidate hydrochloride
- Methyl 4-methoxybenzimidate hydrochloride
- Methyl 3-chloro-4-methoxybenzimidate hydrochloride
Uniqueness
Methyl 3-methoxybenzimidate hydrochloride is unique due to the presence of the methoxy group at the third position of the benzene ring, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .
Propiedades
Fórmula molecular |
C9H12ClNO2 |
|---|---|
Peso molecular |
201.65 g/mol |
Nombre IUPAC |
methyl 3-methoxybenzenecarboximidate;hydrochloride |
InChI |
InChI=1S/C9H11NO2.ClH/c1-11-8-5-3-4-7(6-8)9(10)12-2;/h3-6,10H,1-2H3;1H |
Clave InChI |
JXJDDTFXZMZTKA-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)C(=N)OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





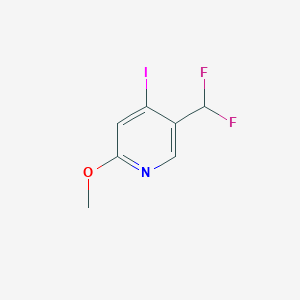
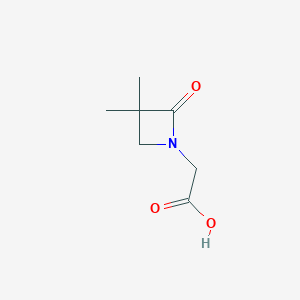

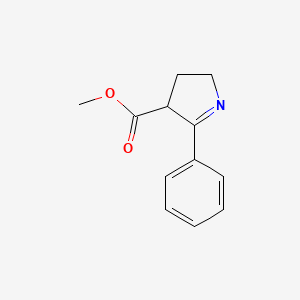


![methyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B13973609.png)
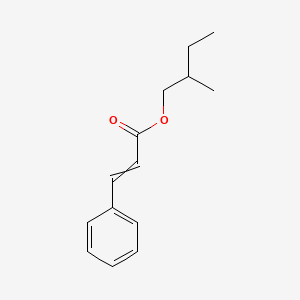
![1,1-Dimethylethyl N-[4-[6-(4-morpholinylmethyl)-3-pyridinyl]-1-naphthalenyl]carbamate](/img/structure/B13973616.png)
